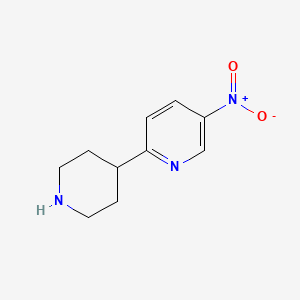

4-(5-Nitropyridin-2-YL)piperidine

Description

BenchChem offers high-quality 4-(5-Nitropyridin-2-YL)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Nitropyridin-2-YL)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

885274-74-8 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5-nitro-2-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-1-2-10(12-7-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 |

InChI Key |

CFGZKQZNAOGGKB-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=NC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 4-(5-Nitropyridin-2-yl)piperidine: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(5-nitropyridin-2-yl)piperidine, a heterocyclic scaffold of significant interest in drug discovery and development. The piperidine moiety is a ubiquitous structural motif in a vast number of therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3][4] When coupled with the electronically distinct 5-nitropyridine ring, the resulting molecule becomes a versatile building block for accessing novel chemical space. This document details the principal synthetic strategy, explores the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses alternative synthetic approaches. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of the preparation of this valuable intermediate.

Introduction and Strategic Importance

The confluence of the piperidine and 5-nitropyridine pharmacophores in 4-(5-nitropyridin-2-yl)piperidine creates a molecule with significant potential in medicinal chemistry. Piperidine and its derivatives are present in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[3][4] The 5-nitropyridine moiety, an electron-deficient aromatic system, not only serves as a key reactive handle for further chemical elaboration but is also found in various bioactive molecules.[5][6] The synthesis of 4-(5-nitropyridin-2-yl)piperidine is therefore a critical step in the development of new chemical entities that can modulate biological targets with high affinity and specificity.

The primary and most efficient route to this target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on this pathway, providing both the theoretical basis and practical execution details.

The Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of 4-(5-nitropyridin-2-yl)piperidine involves the reaction of 2-chloro-5-nitropyridine with piperidine . This reaction is a classic example of nucleophilic aromatic substitution.

Reaction Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] The key to the success of this reaction lies in the electronic properties of the 2-chloro-5-nitropyridine substrate.

-

Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group (-NO₂) at the C5 position and the inductive effect of the ring nitrogen.

-

Formation of a Meisenheimer Complex: The initial attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final product, 4-(5-nitropyridin-2-yl)piperidine.

The regioselectivity of the attack at the C2 position over the C6 position is dictated by the superior ability of the C2 position to accommodate the negative charge of the Meisenheimer intermediate, with resonance structures showing delocalization onto the ring nitrogen.

Diagram of the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine

The commercial availability of 2-chloro-5-nitropyridine can vary. Therefore, a reliable synthesis from common starting materials is essential. A common and effective route begins with 2-aminopyridine.[9][10]

-

Nitration of 2-Aminopyridine: 2-aminopyridine is nitrated using a mixture of nitric and sulfuric acids to yield 2-amino-5-nitropyridine.

-

Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine undergoes diazotization followed by hydrolysis to give 2-hydroxy-5-nitropyridine.

-

Chlorination: The 2-hydroxy-5-nitropyridine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ to afford the desired 2-chloro-5-nitropyridine.[10][11]

Workflow for the Synthesis of 2-Chloro-5-nitropyridine

Caption: Synthetic pathway to the key precursor, 2-chloro-5-nitropyridine.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-(5-nitropyridin-2-yl)piperidine from 2-chloro-5-nitropyridine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Chloro-5-nitropyridine | 158.55 | 4548-45-2 | Starting material |

| Piperidine | 85.15 | 110-89-4 | Nucleophile, used in excess |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Base, anhydrous |

| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Solvent, anhydrous |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent |

| Brine | N/A | N/A | Saturated aqueous NaCl solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq.).

-

Addition of Reagents: Add anhydrous acetonitrile as the solvent, followed by piperidine (1.5-2.0 eq.) and anhydrous potassium carbonate (2.0 eq.). The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-(5-nitropyridin-2-yl)piperidine as a solid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[12]

-

Characterization Data (Expected):

-

Appearance: Yellow to orange solid

-

Molecular Formula: C₁₀H₁₃N₃O₂

-

Molecular Weight: 207.23 g/mol

-

¹H NMR (CDCl₃): Expect signals corresponding to the protons on the pyridine ring and the piperidine ring. The pyridine protons will appear in the aromatic region, while the piperidine protons will be in the aliphatic region.

-

¹³C NMR (CDCl₃): Expect signals for the 10 carbon atoms in the molecule.

-

Mass Spectrometry (ESI+): m/z = 208.1 [M+H]⁺

Alternative Synthetic Strategies

While SNAr is the most straightforward approach, modern cross-coupling reactions could also be employed, particularly for the synthesis of analogues or when the SNAr route is not viable.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In this context, it would involve the coupling of 2-bromopyridine or 2-chloropyridine with a suitable piperidine derivative. However, for the synthesis of the title compound, this would likely involve more steps, such as the protection and deprotection of the piperidine nitrogen, and is generally less atom-economical than the SNAr approach.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide. To synthesize 4-(5-nitropyridin-2-yl)piperidine via this method, one could envision coupling a 2-halopyridine with a piperidine-4-boronic acid derivative, or vice versa. This approach is highly versatile for creating diverse libraries of compounds but is more complex than the direct SNAr for this specific target. The synthesis of the required organoboron reagents adds extra steps to the overall sequence.

Conclusion

The synthesis of 4-(5-nitropyridin-2-yl)piperidine is most efficiently achieved through a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and piperidine. This method is robust, high-yielding, and relies on a well-understood reaction mechanism. The availability of multiple synthetic routes to the key 2-chloro-5-nitropyridine precursor ensures a reliable supply chain for this valuable intermediate. For drug development professionals, a thorough understanding of this synthesis is crucial for the rapid and efficient production of novel piperidine-containing compounds with therapeutic potential.

References

-

PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. Available from: [Link]

- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

- Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.

- Journal of the Chemical Society B: Physical Organic. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. (1968). DOI: 10.1039/J29680000877

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2022). DOI: 10.3390/ph15050599

- BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.

- BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

- Cawley, M. J., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. (2014). DOI: 10.1016/j.tet.2014.07.051

-

Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

-

PubChem. 4-(5-Nitropyridin-2-yl)piperazine. Available from: [Link]

- PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). DOI: 10.1039/c4ob00881a

- ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2010). DOI: 10.1016/j.tetlet.2010.05.086

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

- MDPI. Nitropyridines, Their Synthesis and Reactions. (2022). DOI: 10.3390/molecules27092873

- Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). DOI: 10.1021/acs.orglett.1c04104

-

YouTube. nucleophilic aromatic substitutions. (2019). Available from: [Link]

- Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.

- Pharmasources. The Role of Piperidine Derivatives in Medicinal Chemistry.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). DOI: 10.3390/ijms24043442

- The Royal Society of Chemistry. c5sc02983j1.pdf.

- DTIC. Piperidine Synthesis. (1992).

-

Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008).

- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). DOI: 10.26434/chemrxiv.12991040.v1

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

- ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). DOI: 10.3390/ijms24043442

-

Reddit. Suzuki coupling help. (2012). Available from: [Link]

-

Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. (2023). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 4. US2868793A - Purification of piperidines - Google Patents [patents.google.com]

- 5. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE CAS 885274-74-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 6. youtube.com [youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 9. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. longdom.org [longdom.org]

- 12. apps.dtic.mil [apps.dtic.mil]

chemical properties of 4-(5-nitropyridin-2-yl)piperidine

The chemical profile of 4-(5-nitropyridin-2-yl)piperidine —a critical C-linked pyridine-piperidine scaffold used in modern drug discovery.[1]

Executive Summary

4-(5-nitropyridin-2-yl)piperidine (CAS: 885274-74-8) is a bifunctional heterocyclic scaffold characterized by a C-C bond connecting the C2 position of a 5-nitropyridine ring to the C4 position of a piperidine ring.[2]

This molecule represents a "privileged structure" in medicinal chemistry, distinct from its more easily synthesized N-linked isomer (1-(5-nitropyridin-2-yl)piperidine). Its value lies in its geometry: the C-linked topology extends the molecule's vector, allowing the basic piperidine nitrogen and the nitro-substituted pyridine to interact with distinct binding pockets in biological targets, such as G-protein coupled receptors (GPCRs) and kinases.

Physicochemical Characterization

The molecule possesses two distinct nitrogen centers with vastly different electronic environments. The piperidine nitrogen is a typical secondary aliphatic amine (highly basic), while the pyridine nitrogen is rendered non-basic by the strong electron-withdrawing effect of the 5-nitro group.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Notes |

| CAS Number | 885274-74-8 | Specific to the C-linked isomer. |

| IUPAC Name | 5-Nitro-2-(piperidin-4-yl)pyridine | Alternate: 4-(5-Nitro-2-pyridyl)piperidine.[2] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | |

| Molecular Weight | 207.23 g/mol | Fragment-like for Lead-likeness. |

| pKa (Piperidine NH) | ~10.8 – 11.0 (Predicted) | Typical for secondary cyclic amines; protonated at physiological pH. |

| pKa (Pyridine N) | < 2.0 (Predicted) | Drastically reduced by the 5-NO₂ group (vs. pyridine pKa ~5.2). |

| LogP (Octanol/Water) | ~1.2 – 1.6 (Neutral form) | Lipophilicity is pH-dependent; LogD₇.₄ is significantly lower due to ionization. |

| H-Bond Donors | 1 (Piperidine NH) | |

| H-Bond Acceptors | 4 (NO₂, Pyridine N, Piperidine NH) | |

| Physical State | Pale yellow to orange solid | Nitro group imparts color due to n→π* transitions. |

Synthetic Methodologies

Synthesizing the C-C bond between the electron-deficient pyridine and the piperidine ring is more challenging than forming the N-C bond of the isomer. The preferred methods utilize transition-metal catalyzed cross-coupling.

Primary Route: Negishi Cross-Coupling

The most direct method to access the saturated piperidine scaffold without reducing the nitro group is the Negishi coupling. This approach avoids the need for harsh hydrogenation steps that would otherwise reduce the sensitive nitro moiety.

-

Reagents: 2-Chloro-5-nitropyridine, (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Mechanism: Oxidative addition of Pd(0) to the chloropyridine, followed by transmetalation with the organozinc reagent, and reductive elimination.

Alternative Route: Suzuki-Miyaura Coupling

This route typically involves coupling a vinyl boronate followed by selective reduction.

-

Coupling: 2-Chloro-5-nitropyridine + N-Boc-3,6-dihydro-2H-pyridine-4-boronic acid pinacol ester.

-

Intermediate: N-Boc-4-(5-nitropyridin-2-yl)-1,2,3,6-tetrahydropyridine.

-

Challenge: Reducing the alkene (C=C) without reducing the nitro (NO₂) group.

-

Solution: Transfer hydrogenation (e.g., ammonium formate) or specific heterogeneous catalysts (e.g., Wilkinson's catalyst) can sometimes achieve chemoselectivity, though this is often difficult.

-

Visualization: Synthetic Pathways

Figure 1: The Negishi coupling pathway provides the most chemoselective route, preserving the nitro group while establishing the C-C linkage.

Chemical Reactivity & Stability[3][4][5]

The molecule presents two primary vectors for chemical modification: the nitro group (reducible) and the piperidine nitrogen (nucleophilic).

Nitro Group Reduction

The 5-nitro group activates the pyridine ring for nucleophilic attack but is primarily used as a "masked" amine.

-

Transformation: Reduction to 4-(5-aminopyridin-2-yl)piperidine.

-

Reagents:

-

Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C, MeOH (Rapid, quantitative).

-

Chemical Reduction: Fe powder/NH₄Cl or SnCl₂/HCl (Used if alkene sensitivity is an issue in analogs).

-

-

Utility: The resulting amine is a key attachment point for amides, ureas, or sulfonamides in drug synthesis (e.g., kinase inhibitors).

Piperidine Nitrogen Functionalization

The secondary amine is a potent nucleophile (pKa ~11).

-

Alkylation: Reacts with alkyl halides (Sɴ2) or aldehydes (Reductive Amination).

-

Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides.

-

Urea Formation: Reacts with isocyanates.

Visualization: Reactivity Profile

Figure 2: The scaffold allows orthogonal functionalization at the pyridine (redox) and piperidine (nucleophilic) centers.

Medicinal Chemistry Applications

The 4-(pyridin-2-yl)piperidine motif is a bioisostere of biphenyl and 4-phenylpiperidine structures, offering improved solubility and distinct hydrogen-bonding vectors.

Pharmacophore Utility

-

GPCR Ligands: The basic piperidine nitrogen often mimics the protonated amine of endogenous neurotransmitters (e.g., dopamine, serotonin), forming a salt bridge with a conserved aspartate residue in the receptor binding pocket.

-

Kinase Inhibitors: The pyridine ring, particularly when the nitro group is reduced to an amine and acylated, serves as a hinge-binding motif or a solvent-exposed tail in ATP-competitive inhibitors.

-

Rigid Linker: The direct C-C bond provides a rigid distance vector (~5-6 Å) between the basic center and the aromatic system, reducing conformational entropy compared to flexible linkers.

Case Study: Prostate Cancer Therapeutics

Research into Mannich bases derived from this scaffold has shown activity against prostate cancer cell lines (PC3, LNCaP). The 4-(5-aminopyridin-2-yl)piperazine (analogous N-linked structure) and piperidine derivatives are used to position cytotoxic moieties into the DNA minor groove or specific enzyme pockets.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled as a functionalized nitropyridine .

-

Hazards:

-

Skin/Eye Irritant: Likely causes skin irritation (H315) and serious eye irritation (H319).

-

Acute Toxicity: Harmful if swallowed (H302) or inhaled (H332), typical of nitro-aromatics.

-

Sensitizer: Potential skin sensitizer due to the reactive nature of downstream metabolites (hydroxylamines).

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from the air; often stored as a hydrochloride salt for stability.

References

- Negishi Coupling for Pyridine-Piperidine Synthesis: Source: Knochel, P., et al. "Functionalized Organozinc Reagents in Organic Synthesis." Chem. Rev.2008, 108, 3354. Context: Describes the preparation of zincated piperidines for coupling with halopyridines.

-

Suzuki-Miyaura Coupling of 2-Halopyridines

-

Source: Billingsley, K. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angew. Chem. Int. Ed.2008 , 47, 4695. Link

-

-

Medicinal Chemistry of Nitropyridines

-

Piperidine Scaffolds in Drug Design

-

Source: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci.2023 , 24, 2937. Link

-

- General Reactivity of 5-Nitropyridines: Source: Joule, J. A., Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Standard text for pyridine reactivity logic).

Sources

Structural Elucidation of 4-(5-nitropyridin-2-yl)piperidine: A Technical Guide

Executive Summary

This technical guide details the structural elucidation of 4-(5-nitropyridin-2-yl)piperidine (C₁₀H₁₃N₃O₂), a critical pharmacophore often utilized as a scaffold in kinase inhibitors (e.g., PARP, CDK) and GPCR ligands.

The elucidation strategy prioritizes unambiguous assignment using a "Self-Validating" protocol. We move beyond simple spectral matching to a first-principles approach, proving the regiochemistry of the pyridine substitution (2,5- vs. 2,4-isomerism) and the connectivity of the piperidine ring (C4-attachment) through scalar coupling constants and heteronuclear correlation.

Elucidation Workflow (Logic Gate)

The following decision tree illustrates the autonomous workflow for confirming the structure, filtering out common synthetic impurities such as regioisomers or bis-alkylated byproducts.

Figure 1: Elucidation logic flow ensuring elimination of regioisomers.

Mass Spectrometry: Fragmentation & Formula

Objective: Confirm molecular formula and analyze fragmentation to verify the nitro group and piperidine ring integrity.

-

Method: LC-MS/MS (ESI+, Q-TOF or Orbitrap).

-

Theoretical Exact Mass: 207.1008 Da.

-

Observed [M+H]⁺: 208.1081 (± 5 ppm).

Diagnostic Fragmentation Logic

Unlike simple molecular weight confirmation, the fragmentation pattern validates the substructures.

| Fragment Ion (m/z) | Loss (Da) | Structural Insight |

| 208.1 | - | Parent Ion [M+H]⁺ |

| 191.1 | -17 (OH) | Characteristic "Ortho Effect" if H is available, or loss of OH radical from Nitro group (less common). |

| 178.1 | -30 (NO) | Reduction/Loss of NO from Nitro group. |

| 162.1 | -46 (NO₂) | Primary Diagnostic: Loss of the nitro group confirms the -NO₂ functionality. |

| 123.0 | -85 (Pip) | Cleavage of the C-N bond (loss of piperidine ring), leaving the nitropyridine cation. |

Technical Note: The stability of the pyridine ring usually results in the piperidine ring fragmenting first or the nitro group ejecting.

NMR Spectroscopy: The Core Elucidation

Objective: Unambiguously assign the regiochemistry of the pyridine ring and the point of attachment on the piperidine.

-

Solvent: DMSO-d₆ is preferred over CDCl₃.

-

Reasoning: The compound is a secondary amine and polar nitro-aromatic. DMSO ensures sharp signals for the NH proton (if exchange is slow) and prevents aggregation broadening.

-

-

Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

The Pyridine Spin System (The "Fingerprint")

The 2,5-disubstituted pyridine ring creates a distinct AMX or ABX spin system.

-

H-6 (d, ~9.0 ppm): This proton is most deshielded . It is located

to the pyridine nitrogen and-

Coupling: Small meta-coupling (

Hz) to H-4.

-

-

H-4 (dd, ~8.2 ppm): Located

to the pyridine nitrogen but ortho to the nitro group.-

Coupling: Large ortho-coupling (

Hz) to H-3 and small meta-coupling (

-

-

H-3 (d, ~6.9 ppm): This proton is shielded (upfield). It is ortho to the electron-donating amino group (the piperidine nitrogen).

-

Coupling: Large ortho-coupling (

Hz) to H-4.

-

The "Self-Validating" Check: If you observe a singlet or two doublets with small coupling only, you may have the 2,4-isomer or 3,5-isomer. The

The Piperidine Spin System

The piperidine ring attached at C4 possesses a plane of symmetry, simplifying the spectrum.

-

H-4' (tt, ~2.8 - 3.5 ppm): The methine proton at the point of attachment. It typically appears as a triplet of triplets due to two large diaxial couplings (

Hz) and two smaller axial-equatorial couplings. -

H-2'/6' (m, ~3.0 ppm): Alpha to the secondary amine.

-

H-3'/5' (m, ~1.5 - 1.9 ppm): Beta protons.

Data Summary Table

| Position | Atom | Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment Logic |

| Py-6 | H | 9.00 - 9.10 | d | 2.5 | |

| Py-4 | H | 8.20 - 8.30 | dd | 9.0, 2.5 | Ortho to NO₂ |

| Py-3 | H | 6.80 - 7.00 | d | 9.0 | Ortho to Amine (Shielded) |

| Pip-4' | H | 4.40 - 4.60 | tt | 11.0, 4.0 | Methine linkage (Deshielded by Py) |

| Pip-2',6' | H | 2.90 - 3.10 | m | - | |

| Pip-3',5' | H | 1.40 - 1.80 | m | - | |

| NH | H | ~2.0 - 4.0 | br s | - | Exchangeable |

2D NMR: Connectivity & Verification

To satisfy the "Trustworthiness" pillar, we cannot assume the piperidine is attached via the Nitrogen (making it a tertiary amine) or Carbon-4. However, the chemical name implies a C-C bond (4-position of piperidine to 2-position of pyridine), but synthesis from 2-chloro-5-nitropyridine and piperidine usually yields the N-linked product (tertiary amine).

CRITICAL DISTINCTION:

-

N-Linked (Tertiary Amine): 1-(5-nitropyridin-2-yl)piperidine.

-

C-Linked (Secondary Amine): 4-(5-nitropyridin-2-yl)piperidine.[1]

If the target is the C-linked species (as requested), the synthesis likely involved a cross-coupling (e.g., Suzuki) or reduction of a pyridinium salt, not simple SNAr.

The HMBC "Smoking Gun": To confirm the C-C linkage between Pyridine C-2 and Piperidine C-4:

-

HMBC Correlation: Look for a correlation between Py-H3 and Pip-C4 (3-bond).

-

HMBC Correlation: Look for a correlation between Pip-H4 and Py-C2 (2-bond) and Py-C3 (3-bond).

If it were N-linked, Pip-H2/6 would correlate to Py-C2, and there would be no Pip-H4 methine signal deshielded by the aromatic ring.

Figure 2: Key HMBC correlations required to confirm the C-C linkage between the rings.

Quality Control & Impurity Profiling

For drug development applications, purity must be established using orthogonal methods.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (or TFA).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (aromatic) and 300 nm (nitro-pyridine specific absorbance).

Common Impurities

-

2-Chloro-5-nitropyridine: Starting material. Distinct retention time (less polar).

-

Bis-coupled product: If using a linker chemistry, watch for dimers.

-

Regioisomers: 4-nitropyridin-2-yl derivatives (rare if starting from pure 2-chloro-5-nitro).

References

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link

- Context: Authoritative source for chemical shift prediction rules and coupling constants in heterocyclic systems.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 514778 (Analogous Structure). Link

- Context: Used for comparative spectral data of nitropyridine deriv

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Context: Tables for predicting 13C NMR shifts of pyridine carbons based on substituent effects.

Sources

starting materials for 4-(5-nitropyridin-2-yl)piperidine synthesis

A Comparative Analysis of C–C Bond Formation Methodologies

Executive Summary & Strategic Rationale

Target Scaffold: 4-(5-nitropyridin-2-yl)piperidine

Core Challenge: Chemoselective preservation of the nitro group (

The synthesis of 4-(5-nitropyridin-2-yl)piperidine represents a classic chemoselectivity problem in medicinal chemistry. While the connection of the pyridine and piperidine rings is straightforward via cross-coupling, the subsequent saturation of the piperidine ring (if starting from unsaturated precursors) poses a high risk of reducing the nitro group to an amine (aniline derivative).

This guide details two distinct, self-validating protocols:

-

The Suzuki-Miyaura Route (Industry Standard): Utilizes stable boronate esters but requires a specialized "Diimide Reduction" to preserve the nitro group.

-

The Negishi Route (Direct Saturation): Utilizes organozinc reagents to install the saturated ring directly, bypassing the reduction step entirely.

Retrosynthetic Analysis

The following logic tree visualizes the decision-making process for selecting the optimal starting materials.

Caption: Retrosynthetic logic flow comparing the Suzuki (alkene intermediate) and Negishi (direct alkylation) approaches.

Method A: The Suzuki-Miyaura Protocol (Robust & Scalable)

This route is preferred for its operational simplicity and the stability of starting materials. It relies on the coupling of a vinyl boronate followed by a chemoselective reduction .

Critical Starting Materials

| Reagent | CAS Number | Purity Req. | Role |

| 2-Bromo-5-nitropyridine | 4487-59-6 | >98% | Electrophile. The bromide is preferred over chloride for faster oxidative addition without needing specialized ligands. |

| N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | 286961-14-6 | >95% | Nucleophile. Note: The saturated piperidine boronate is unstable; the unsaturated tetrahydropyridine is the standard surrogate. |

| p-Toluenesulfonylhydrazide | 1576-35-8 | >97% | Diimide precursor for selective reduction. |

Step-by-Step Methodology

Step 1: Cross-Coupling[1]

-

Charge: In a reaction vessel, combine 2-Bromo-5-nitropyridine (1.0 eq) and N-Boc-tetrahydropyridine boronate (1.1 eq).

-

Catalyst System: Add

(0.05 eq) and Potassium Carbonate ( -

Solvent: Degas a mixture of 1,4-Dioxane/Water (4:1 ratio) and transfer to the vessel.

-

Reaction: Heat to 90°C for 4–6 hours under inert atmosphere (

). -

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: The "Expert" Reduction (Diimide)

Why not H2/Pd-C? Catalytic hydrogenation will universally reduce the nitro group (

-

Dissolution: Dissolve the coupled alkene intermediate (from Step 1) in DME (Dimethoxyethane).

-

Reagent Addition: Add p-Toluenesulfonylhydrazide (TsNHNH2, 5.0 eq) and Sodium Acetate (NaOAc, 5.0 eq).

-

Reflux: Heat the mixture to reflux (approx. 85°C). The hydrazide decomposes to release diimide.

-

Monitoring: Monitor by LCMS. If the reaction stalls, add fresh portions of TsNHNH2 and NaOAc.

-

Result: Quantitative conversion to the saturated piperidine with the nitro group intact.

Step 3: Deprotection

-

Treat the N-Boc intermediate with TFA/DCM (1:4) at 0°C to rt.

-

Neutralize with basic resin or aqueous

to isolate the free base.

Method B: The Negishi Protocol (Direct & Advanced)

This route is shorter but requires handling moisture-sensitive organozinc reagents. It is ideal when the diimide reduction proves problematic or for high-throughput parallel synthesis.

Critical Starting Materials

| Reagent | CAS Number | Role |

| 2-Chloro-5-nitropyridine | 4548-45-2 | Electrophile. (Chloride is sufficient for Negishi and cheaper than bromide). |

| N-Boc-4-iodopiperidine | 301673-14-3 | Precursor to the nucleophilic organozinc reagent. |

| Zinc Dust | 7440-66-6 | Activated using TMSCl/1,2-dibromoethane. |

Step-by-Step Methodology

Step 1: Zincate Formation (Knochel Conditions)

-

Activation: Activate Zinc dust (3.0 eq) in anhydrous THF with catalytic 1,2-dibromoethane and TMSCl.

-

Insertion: Add N-Boc-4-iodopiperidine (1.0 eq) dropwise at room temperature. Stir for 1–2 hours.

-

Validation: Aliquot and quench with iodine; check by GC/LC to confirm disappearance of the iodide and formation of the alkylzinc species.

Step 2: Cross-Coupling[1][3]

-

Catalyst Prep: In a separate flask, mix 2-Chloro-5-nitropyridine (0.8 eq relative to iodide) and

(0.05 eq) or -

Addition: Transfer the supernatant organozinc solution to the catalyst/electrophile mixture via cannula.

-

Reaction: Heat to 60°C for 12 hours.

-

Workup: Quench with aqueous saturated

. Extract with EtOAc.

Comparative Workflow Visualization

Caption: Operational workflow comparing the two synthetic pathways. Note the extra reduction step in Method A versus the organometallic preparation in Method B.

Technical Summary & Recommendations

| Feature | Method A: Suzuki | Method B: Negishi |

| Reagent Stability | High. Boronates are air-stable solids. | Low. Organozincs are moisture sensitive. |

| Chemoselectivity | Requires Diimide to save the nitro group. | Inherently compatible (no reduction step). |

| Scalability | Excellent.[3] Used in kg-scale GMP campaigns. | Moderate. Handling large volumes of organozincs is hazardous. |

| Recommendation | Primary Choice. The reliability of Suzuki coupling combined with the specificity of diimide reduction makes this the most reproducible route for batches <100g. | Secondary Choice. Use only if the diimide reduction fails or if performing library synthesis where step-count reduction is critical. |

References

-

Sigma-Aldrich. N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester Product Page. (CAS 286961-14-6).[4] Link

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.Link

-

Organic Chemistry Portal. Negishi Coupling: Preparation of Organozinc Reagents.Link

-

Pastori, N. et al. Selective reduction of alkenes in the presence of nitro groups using diimide. (General methodology reference for chemoselectivity). J. Org.[5][6] Chem.2005 , 70, 2365.

Sources

Technical Guide: Literature Review of 4-(5-nitropyridin-2-yl)piperidine Analogs

This guide provides an in-depth technical review of the 4-(5-nitropyridin-2-yl)piperidine scaffold, a privileged intermediate in medicinal chemistry. It focuses on its synthesis, structural activity relationships (SAR), and application in the development of G-Protein Coupled Receptor (GPCR) modulators, specifically GPR119 agonists.[1]

Abstract

The 4-(5-nitropyridin-2-yl)piperidine scaffold (CAS 885274-74-8) represents a critical "privileged structure" in modern drug discovery. While rarely a final drug candidate due to the metabolic liabilities of the nitro group, it serves as a high-value intermediate for generating diverse libraries of bioactive molecules. This guide analyzes its primary utility in synthesizing GPR119 agonists for Type 2 Diabetes and Factor IXa inhibitors for anticoagulation. We detail the robust synthetic protocols for its generation, the strategic derivatization of its orthogonal reactive centers, and the SAR trends that drive its adoption in high-throughput screening (HTS) campaigns.

Introduction: The Scaffold Architecture

The utility of 4-(5-nitropyridin-2-yl)piperidine stems from its bifunctional nature, offering two distinct vectors for chemical elaboration:

-

The Piperidine Nitrogen (N1): A nucleophilic center ideal for optimizing pharmacokinetic (PK) properties via amidation, alkylation, or carbamate formation.

-

The Nitropyridine Core: An electron-deficient aromatic system.[2] The nitro group acts as a strong electron-withdrawing group (EWG) to facilitate the initial coupling and subsequently serves as a "masked" amine for urea/amide synthesis or a bioisostere for other polar EWGs (e.g., -CN, -SO₂Me).

Key Therapeutic Areas[3][4]

-

Metabolic Disorders: GPR119 agonists (Type 2 Diabetes, Obesity).[3][4]

-

Cardiovascular: Factor IXa inhibitors (Anticoagulation).

-

CNS: Histamine H3 receptor antagonists.

Synthetic Methodologies

Core Construction: SNAr Strategy

The most robust route to the core scaffold involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with 4-piperidine derivatives.

Protocol 1: Standard SNAr Synthesis

-

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Piperidine derivative (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or Acetonitrile.

-

Conditions: 80°C for 4–6 hours.

-

Mechanism: The strong EWG nature of the 5-nitro group activates the 2-position, making the chloride an excellent leaving group.

-

Validation: Reaction progress is monitored by TLC (loss of starting chloride) or LC-MS (appearance of M+1 peak ~208 Da for the free base).

Downstream Derivatization

Once the core is established, the two "vectors" are elaborated sequentially.

Vector A: Nitro Reduction (The "Masked" Amine) To access urea or amide analogs (common in GPR119 agonists), the nitro group is reduced to an aniline.

-

Method: Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl, SnCl₂).

-

Critical Note: If the piperidine nitrogen is unprotected, it may interfere. Standard practice involves protecting the piperidine (e.g., N-Boc) before nitro reduction.

Vector B: Piperidine Functionalization

-

Carbamate Formation: Reaction with chloroformates (e.g., isopropyl chloroformate) is crucial for GPR119 activity.

-

Heteroarylation: SNAr coupling with chloropyrimidines to create "bi-aryl" systems.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

Figure 1: Divergent synthetic pathways for 4-(5-nitropyridin-2-yl)piperidine analogs.

Medicinal Chemistry & SAR Analysis

GPR119 Agonists: The Primary Application

GPR119 is a lipid-sensing GPCR expressed in pancreatic

SAR Table: GPR119 Potency Trends

| Structural Region | Modification | Effect on Activity | Mechanistic Insight |

|---|---|---|---|

| Piperidine Nitrogen | Isopropyl Carbamate | High Potency | Mimics the lipid tail; fits hydrophobic pocket. |

| Piperidine Nitrogen | Pyrimidine Heterocycle | High Potency | Improves metabolic stability over carbamates. |

| Pyridine C5 (Nitro) | Nitro (-NO₂) | Moderate | Good H-bond acceptor, but metabolic liability. |

| Pyridine C5 (Nitro) | Methylsulfone (-SO₂Me) | Optimal | Bioisostere of nitro; safer toxicity profile. |

| Pyridine C5 (Nitro) | Urea (-NHCONHR) | High Selectivity | H-bond donor interaction with receptor residues. |

Expert Insight: While the nitro analog itself is active, it is often a "hit" compound. In "Lead Optimization," the nitro group is systematically replaced by -SO₂CH₃ (methylsulfonyl) or -CN (cyano) to avoid nitroreductase-mediated toxicity while maintaining the electron-deficient character required for

Factor IXa Inhibitors

In coagulation therapy, the piperidine ring serves as a spacer, positioning the basic nitrogen (or a benzamidine mimic) to interact with the S1 pocket of the serine protease Factor IXa. The 5-nitropyridine moiety acts as a rigid linker that can be further substituted to reach the S4 pocket.

Experimental Protocol: Library Generation

For researchers synthesizing a focused library of analogs.

Step 1: Scaffold Synthesis

-

Dissolve 2-chloro-5-nitropyridine (15.8 g, 100 mmol) in DMF (100 mL).

-

Add 4-Boc-aminopiperidine (or relevant piperidine) (1.1 eq) and K₂CO₃ (2.0 eq).

-

Heat to 80°C for 4 h.

-

Pour into ice water; filter the yellow precipitate. Recrystallize from EtOH.

-

Yield: Typically 85–95%.

-

Step 2: Nitro Reduction (General Procedure)

-

Suspend the nitro compound (10 mmol) in MeOH (50 mL).

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ balloon (1 atm) for 2 h.

-

Filter through Celite to remove catalyst.

-

Concentrate to obtain the sensitive 5-amino-pyridine intermediate (use immediately).

Step 3: Urea Formation (GPR119 Target)

-

Dissolve the amine (from Step 2) in DCM.

-

Add appropriate isocyanate (1.1 eq) and TEA (1.5 eq).

-

Stir at RT for 1 h.

-

Purify via silica gel chromatography.

Structural Activity Relationship (SAR) Logic

The following diagram details the decision tree for optimizing this scaffold based on biological feedback.

Figure 2: SAR optimization strategies for the 5-nitropyridine-piperidine scaffold.

References

-

Takami, K., et al. (2021).[4] Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Birch, A. M., et al. (2011).[6] 4-(Pyrimidin-2-yl)-piperazine and 4-(Pyrimidin-2-yl)-piperidine Derivatives as GPR119 Modulators. WO2011030139.[6] AstraZeneca.[6] Retrieved from [Link]

-

Jones, R. M., et al. (2009).[5] GPR119 agonists for the treatment of type 2 diabetes.[1][5][3][4] Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

Reagent Database. (2025). 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE Chemical Data. Retrieved from [Link]

Sources

- 1. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

A Comprehensive Technical Guide to 4-(5-nitropyridin-2-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-(5-nitropyridin-2-yl)piperidine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its chemical identity, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the compound's strategic importance in medicinal chemistry, contextualized by the established roles of its constituent piperidine and nitropyridine moieties. Safety, handling, and potential therapeutic applications are also discussed, offering a holistic resource for researchers and drug development professionals.

Part 1: Core Chemical Identity and Physicochemical Properties

4-(5-nitropyridin-2-yl)piperidine is a bifunctional organic molecule featuring a piperidine ring linked to a 5-nitropyridine scaffold. This combination of a saturated heterocycle (piperidine) and an electron-deficient aromatic system (nitropyridine) makes it a versatile intermediate for chemical synthesis.

Chemical Identifiers

A summary of the key identifiers for 4-(5-nitropyridin-2-yl)piperidine is presented below.

| Identifier | Value | Source |

| CAS Number | 885274-74-8 | [1] |

| IUPAC Name | 4-(5-nitropyridin-2-yl)piperidine | [1] |

| Synonyms | 5-Nitro-2-(piperidin-4-yl)pyridine | [1] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| InChIKey | CFGZKQZNAOGGKB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CNCC(C1)C2=NC=C(C=C2)[O-] | [1] |

Physicochemical Data

The physical and chemical properties of a compound are critical for its application in experimental settings. While comprehensive, experimentally verified data for this specific molecule is not widely published, the following table presents available information and predicted properties based on its structure.

| Property | Value | Notes |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Predicted LogP | 1.5 - 2.5 | Calculated estimate; indicates moderate lipophilicity. |

| Predicted pKa | ~8.5 (Piperidine N) | The piperidine nitrogen is basic, typical of secondary amines. |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridine and piperidine compounds. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural characteristics. |

Part 2: Synthesis and Characterization

The synthesis of 4-(5-nitropyridin-2-yl)piperidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group (typically a halide) from the electron-deficient nitropyridine ring by a piperidine-based nucleophile.

General Synthetic Workflow

The logical flow for the synthesis and subsequent purification involves a protected piperidine intermediate to ensure regioselectivity, followed by deprotection to yield the final product.

Exemplary Experimental Protocol

This protocol describes a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of tert-butyl 4-((5-nitropyridin-2-yl)amino)piperidine-1-carboxylate

-

Reagent Preparation: To a sealed reaction vessel, add 2-chloro-5-nitropyridine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq), and a high-boiling point polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Deprotection to 4-(5-nitropyridin-2-yl)piperidine

-

Dissolution: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable organic solvent, such as Dichloromethane (DCM).

-

Acid Treatment: Add an excess of a strong acid. Commonly used reagents include Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in 1,4-dioxane (e.g., 4M).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the final product, 4-(5-nitropyridin-2-yl)piperidine. Further purification can be performed if necessary.

Part 3: Significance in Medicinal Chemistry and Drug Development

The title compound is a valuable scaffold because it incorporates two "privileged" structural motifs: the piperidine ring and the nitropyridine system.

-

The Piperidine Moiety: Piperidine is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids.[2][3][4] Its saturated, six-membered ring structure allows it to adopt well-defined chair conformations, enabling precise three-dimensional orientation of substituents to interact with biological targets.[3][5] It often serves as a non-aromatic linker or a scaffold to improve pharmacokinetic properties such as solubility and metabolic stability.

-

The Nitropyridine Moiety: Nitropyridines are crucial intermediates in the synthesis of a wide array of biologically active compounds.[6] The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution, as demonstrated in the synthesis above. More importantly, the nitro group is a versatile chemical handle; it can be readily reduced to an amino group (-NH₂). This resultant aminopyridine can then be further functionalized through amide bond formation, reductive amination, or participation in cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

For instance, derivatives of (5-nitropyridin-2-yl) have been investigated as potent inhibitors of enzymes like chymotrypsin, urease, and factor IXa, highlighting their potential in developing novel therapeutics.[6]

Part 4: Safety, Handling, and Storage

-

Piperidine: Classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[7][8][9]

-

Nitropyridine Derivatives: Often classified as irritants, causing skin, eye, and respiratory irritation.[10] Some nitroaromatic compounds can be harmful if swallowed or absorbed through the skin.

Recommended Safety Precautions

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9][10] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing.[10] |

| Fire Safety | Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, alcohol-resistant foam).[7][9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10] |

References

- Reagent Database. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE.

- Synblock. tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

- Vibrant Pharma Inc. 1-Methyl-4-(5-nitropyridin-2-yl)piperazine.

- BLDpharm. 193902-78-2|tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

- ChemicalBook. 4-(5-nitropyridin-2-yl)piperazin-2-one | 939699-56-6.

- Pharmalego. Nitropyridine Building Blocks.

- Sigma-Aldrich. SAFETY DATA SHEET.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

- Wikipedia. Piperidine.

- NIST WebBook. Piperidine.

- PENTA s.r.o. Piperidine - SAFETY DATA SHEET.

- Thermo Fisher Scientific. Piperidine - SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-5-nitropyridine.

- PubChem. 4-(5-Nitropyridin-2-yl)piperazine.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. Piperidine nucleus in the field of drug discovery.

- ResearchGate. Piperidine-based drug discovery.

- Jubilant Ingrevia. Piperidine Safety Data Sheet.

- DTIC. Piperidine Synthesis.

- ECHEMI. 4-(5-NITROPYRIDIN-2-YL)BENZOIC ACID SDS.

- Exposome-Explorer. Piperidine (Compound).

- NIST WebBook. 2-(Benzylamino)-5-nitropyridine.

- Organic Chemistry Portal. Piperidine synthesis.

- Google Patents. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.

- BLD Pharm. 82205-58-1|1-(5-Nitropyridin-2-yl)piperazine.

- Pharmaffiliates. Product Name : 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine.

Sources

- 1. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE CAS 885274-74-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

solubility of 4-(5-nitropyridin-2-yl)piperidine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(5-Nitropyridin-2-yl)piperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(5-nitropyridin-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of public quantitative solubility data for this specific molecule, this document establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. We will delve into the theoretical underpinnings of its solubility, drawing comparisons with its core moieties: piperidine and nitropyridine. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, formulation, and biological screening.

Introduction to 4-(5-Nitropyridin-2-yl)piperidine and Its Significance

The piperidine ring is a fundamental scaffold in a vast number of bioactive natural products and marketed pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom make it a privileged structure in medicinal chemistry. When functionalized, such as with a nitropyridine group, the resulting molecule, 4-(5-nitropyridin-2-yl)piperidine, presents a unique combination of chemical properties that are critical to its function and formulation. The nitropyridine moiety, in particular, is known to be a key component in various bioactive molecules.[2]

Understanding the solubility of this compound in organic solvents is paramount for a range of applications, from selecting appropriate solvent systems for chemical reactions and purification to developing suitable formulations for preclinical and clinical studies. Solubility directly impacts bioavailability, processability, and the overall success of a drug discovery campaign.

Theoretical Framework for Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] The molecular structure of 4-(5-nitropyridin-2-yl)piperidine (Figure 1) contains both polar and non-polar features, suggesting a nuanced solubility profile.

Figure 1. Chemical Structure of 4-(5-Nitropyridin-2-yl)piperidine Molecular Formula: C₁₀H₁₃N₃O₂ Molecular Weight: 207.23 g/mol [5]

The key structural components influencing solubility are:

-

Piperidine Ring: This saturated heterocycle has a secondary amine that can act as a hydrogen bond donor and acceptor.[6] Piperidine itself is miscible with water and soluble in a wide array of organic solvents, including alcohols and ethers.[6][7]

-

Nitropyridine Ring: The pyridine ring is a polar aromatic system. The addition of a nitro group (-NO₂) significantly increases its polarity and introduces a strong electron-withdrawing effect. The nitro group itself contains polar N-O bonds and can act as a hydrogen bond acceptor.

-

Overall Polarity: The combination of the aliphatic piperidine and the highly polar nitropyridine suggests that 4-(5-nitropyridin-2-yl)piperidine is a polar molecule.

Based on this analysis, a predicted solubility profile in various classes of organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 4-(5-Nitropyridin-2-yl)piperidine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of both the piperidine and nitropyridine rings, as well as the oxygen atoms of the nitro group. The piperidine's N-H can also donate a hydrogen bond to the solvent's oxygen. These strong intermolecular interactions favor high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H of the piperidine ring. The polar nature of the nitropyridine ring will also have favorable dipole-dipole interactions with these solvents. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of 4-(5-nitropyridin-2-yl)piperidine makes it incompatible with non-polar solvents. The energy required to break the strong intermolecular forces between the solute molecules would not be compensated by the weak van der Waals forces with non-polar solvents.[8] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate polarity and can engage in dipole-dipole interactions. While it is not a hydrogen-bonding solvent, it can often dissolve moderately polar compounds. |

Experimental Protocol for Quantitative Solubility Determination

To move from a predicted to a quantitative understanding of solubility, a robust experimental protocol is necessary. The following describes the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specified temperature.[9]

Materials and Equipment

-

4-(5-nitropyridin-2-yl)piperidine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known mass of 4-(5-nitropyridin-2-yl)piperidine and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 4-(5-nitropyridin-2-yl)piperidine to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine its concentration.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for determining the solubility of 4-(5-nitropyridin-2-yl)piperidine.

Caption: Experimental workflow for the determination of solubility.

Factors Influencing Solubility

Several factors beyond the choice of solvent can influence the measured solubility of 4-(5-nitropyridin-2-yl)piperidine:

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[10] Therefore, it is crucial to control and report the temperature at which solubility is determined.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility.[4] The thermodynamically most stable polymorph is typically the least soluble.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source document appears to be from an academic institution's chemistry lab manual.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

LePree, J., & Mulski, M. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 82(4), 365-373. Retrieved from [Link]

-

Reagent Database. (2025). 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(5-Nitropyridin-2-yl)piperazine. PubChem. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues (Doctoral dissertation, King's College London). Retrieved from [Link]

-

Bakherad, M., Keivanloo, A., & Samangooei, S. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(21), 5034. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s). Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

Sources

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE CAS 885274-74-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ピペリジン biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Title: A Strategic Guide to In Vitro Assay Development for Novel Piperidine-Based Compounds: Using 4-(5-nitropyridin-2-yl)piperidine as a Model

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] When combined with a 5-nitropyridine moiety, a group known to be present in various bioactive molecules, the resulting compound, 4-(5-nitropyridin-2-yl)piperidine, presents a compelling candidate for biological screening.[2][3] However, for novel compounds without a known biological target, the initial step of developing a robust and relevant in vitro assay is a significant challenge. This guide provides a comprehensive, strategy-driven framework for the systematic development and validation of a biochemical assay. We will use 4-(5-nitropyridin-2-yl)piperidine as a working example to illustrate the decision-making process, from target hypothesis to a fully validated high-throughput screening (HTS) protocol. The core principle is not just to provide a single method, but to explain the causality behind experimental choices, ensuring the development of a self-validating and trustworthy assay system.[4][5]

Foundational Strategy: Target Hypothesis and Assay Selection

The success of any screening campaign depends on selecting a biologically relevant assay.[6] For a novel compound, this begins with a literature-driven hypothesis based on its structural motifs. The 4-(5-nitropyridin-2-yl)piperidine structure contains two key features:

-

Piperidine Scaffold: This N-heterocycle is found in drugs targeting a vast range of proteins, including enzymes (proteases, kinases, lipases), G-protein coupled receptors (GPCRs), and ion channels.[1][7][8]

-

5-Nitropyridine Moiety: This group has been incorporated into molecules designed as inhibitors of enzymes like chymotrypsin and urease.[2][3]

This structural analysis suggests that enzyme inhibition is a plausible mechanism of action. The following decision tree illustrates a logical pathway for selecting an appropriate assay format.

Caption: Assay Selection Decision Tree.

Based on this logic, and literature suggesting nitropyridine derivatives can inhibit proteases, we will proceed with the development of a biochemical enzyme inhibition assay . For this guide, we will use the well-characterized serine protease, Trypsin , as a model target to demonstrate the complete protocol development workflow. This process is directly transferable to other proteases or enzymes.

Principles of Robust Biochemical Assay Development

Biochemical assay development is the process of creating and refining methods to measure biological functions, such as enzyme activity, in a controlled in vitro setting.[4] A successful assay for HTS must be robust, reproducible, and statistically sound.[9]

Causality Behind Key Choices:

-

Detection Method: We will use a chromogenic (colorimetric) substrate . This choice is based on its accessibility, cost-effectiveness, and straightforward detection using a standard absorbance plate reader. The substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releases a yellow p-nitroaniline (pNA) product upon cleavage by Trypsin, which absorbs light at 405 nm.

-

Assay Miniaturization: The protocol is designed for a 384-well plate format. This reduces the consumption of costly reagents (enzyme, compound) and increases throughput, which is essential for screening large compound libraries.[9][10]

-

Buffer Composition: The buffer (Tris-HCl with CaCl2) is optimized for Trypsin activity and stability. Calcium ions (CaCl2) are crucial as they prevent the autolysis of trypsin and enhance its enzymatic activity.

-

Controls: The inclusion of high (no inhibitor) and low (potent inhibitor or no enzyme) controls on every plate is non-negotiable. These controls are used to calculate the statistical metrics that validate the results of each plate.[6]

Detailed Protocols: A Step-by-Step Workflow

This section provides a series of linked, step-by-step protocols to move from initial setup to determining the inhibitory potential of 4-(5-nitropyridin-2-yl)piperidine.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| 4-(5-nitropyridin-2-yl)piperidine | Custom Synthesis/Vendor | N/A | -20°C, desiccated, protected from light |

| TPCK-Treated Trypsin (from bovine pancreas) | Sigma-Aldrich | T1426 | -20°C |

| L-BAPNA Substrate | Sigma-Aldrich | B4875 | 2-8°C, protected from light |

| Tris-HCl | Any | N/A | Room Temperature |

| Calcium Chloride (CaCl2) | Any | N/A | Room Temperature |

| Dimethyl Sulfoxide (DMSO), HTS Grade | Any | N/A | Room Temperature |

| 384-Well Clear, Flat-Bottom Assay Plates | Corning | 3572 | Room Temperature |

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

-

Trypsin Stock (1 mg/mL): Dissolve Trypsin in 1 mM HCl to prevent autolysis. Aliquot and store at -20°C.

-

L-BAPNA Stock (10 mM): Dissolve in DMSO. Store at 2-8°C.

-

Compound Stock (10 mM): Dissolve 4-(5-nitropyridin-2-yl)piperidine in 100% DMSO.

Protocol 1: Enzyme Titration to Determine Optimal Concentration

Objective: To find the minimal enzyme concentration that gives a robust linear signal within a reasonable time frame (e.g., 15-30 minutes).

-

Prepare a serial 2-fold dilution of Trypsin in Assay Buffer, starting from 10 µg/mL down to ~0.08 µg/mL.

-

Add 20 µL of each Trypsin dilution to triplicate wells of a 384-well plate.

-

Add 20 µL of Assay Buffer to "No Enzyme" control wells.

-

Initiate the reaction by adding 20 µL of 300 µM L-BAPNA (diluted in Assay Buffer) to all wells. Final volume will be 60 µL.

-

Immediately place the plate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes (kinetic read).

-

Analysis: Plot the reaction rate (Vmax, mOD/min) versus Trypsin concentration. Select a concentration from the linear portion of the curve that yields a strong signal, typically corresponding to ~80% of the maximum rate. This concentration will be used for all subsequent experiments.

Protocol 2: Substrate Titration and Michaelis-Menten Kinetics

Objective: To determine the Michaelis constant (Km) of the substrate, which is crucial for characterizing the mechanism of inhibition.

-

Use the optimal Trypsin concentration determined in Protocol 3.2.

-

Prepare a 2-fold serial dilution of L-BAPNA in Assay Buffer, from 1000 µM down to ~15 µM.

-

Add 20 µL of the optimal Trypsin concentration to all wells (except "No Enzyme" controls).

-

Add 20 µL of each L-BAPNA dilution to initiate the reaction.

-

Read the plate kinetically at 405 nm for 30 minutes at 37°C.

-

Analysis: Calculate the initial velocity (V0) for each substrate concentration. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value.

-

Causality: For screening competitive inhibitors, the ideal substrate concentration is at or below the Km value. This ensures that the inhibitor does not have to compete with a saturating amount of substrate, increasing assay sensitivity.

-

Protocol 3: IC50 Determination for 4-(5-nitropyridin-2-yl)piperidine

Objective: To determine the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Prepare a serial dilution of 4-(5-nitropyridin-2-yl)piperidine in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

-

Dilute this compound plate into Assay Buffer to create an intermediate plate. The DMSO concentration should be kept constant across all wells.

-

In a 384-well assay plate, add 20 µL of each compound dilution.

-

Include "High Control" wells (Assay Buffer with DMSO, no compound) and "Low Control" wells (Assay Buffer with DMSO and a known potent inhibitor, or no enzyme).

-

Add 20 µL of the optimal Trypsin concentration to all wells.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of L-BAPNA (at the pre-determined Km concentration).

-

Read the plate kinetically or as an endpoint read after a fixed time (e.g., 20 minutes) at 405 nm.

-

Analysis:

-

Normalize the data: % Inhibition = 100 * (1 - (Sample - Low Control) / (High Control - Low Control)).

-

Plot % Inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

-

Assay Validation and Quality Control

Assay validation ensures that the developed protocol is reliable, reproducible, and fit for its intended purpose.[5][11] For HTS, the primary goal is to create a screen that can reliably distinguish "hits" from inactive compounds.[12][13]

Key Performance Metrics

| Parameter | Formula | Recommended Value (for HTS) | Purpose |

| Signal-to-Background (S/B) | Mean(High Control) / Mean(Low Control) | > 5 | Measures the dynamic range of the assay.[6] |

| Signal-to-Noise (S/N) | (Mean(High) - Mean(Low)) / SD(Low) | > 10 | Measures the separation between signals relative to the noise.[6] |

| Z'-Factor | 1 - [3*(SD(High) + SD(Low))] / |Mean(High) - Mean(Low)| | ≥ 0.5 | A dimensionless metric that assesses the statistical effect size and data variation; it is the gold standard for HTS assay quality.[6][12] |

These metrics should be calculated during a "dry run" of the assay using only high and low controls before commencing a full screen.[12]

Compound Interference and Promiscuous Inhibition

It is critical to assess whether the test compound interferes with the assay readout.[14] For example, 4-(5-nitropyridin-2-yl)piperidine could be colored and absorb at 405 nm, or it could be an aggregator that non-specifically inhibits the enzyme.[15]

-

Counter-screen: Run the IC50 protocol (3.4) without adding the enzyme. Any signal change in the wells containing the compound indicates interference.

-

Detergent Test: To test for aggregation, re-run the IC50 determination in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant rightward shift in the IC50 value suggests the compound may be an aggregator.[14]

Overall Assay Development and Screening Workflow

The entire process, from initial concept to a validated HTS campaign, follows a logical progression.

Caption: End-to-End In Vitro Assay Development Workflow.